Stemocurtisinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

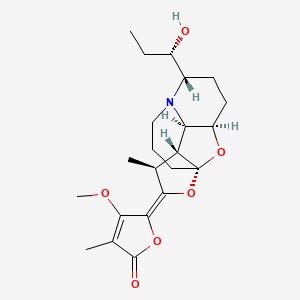

The compound Stemocurtisinol is a complex organic molecule with a unique structure This compound is characterized by its tetracyclic framework, which includes a furanone ring and several chiral centers

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Stemocurtisinol involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the furanone ring, followed by the construction of the tetracyclic framework through a series of cyclization reactions. Key reagents and conditions used in these steps include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity

Analyse Des Réactions Chimiques

Types of Reactions

Stemocurtisinol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the furanone ring or other functional groups.

Substitution: Functional groups such as methoxy and hydroxyl can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the furanone ring can lead to dihydrofuran derivatives. Substitution

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Acetylcholinesterase Inhibition

Research indicates that stemocurtisinol exhibits potential as an acetylcholinesterase inhibitor, which is significant for treating neurological disorders such as Alzheimer's disease. While it is less potent than other alkaloids from the same plant, it still shows promise in this area. A study highlighted that this compound and other alkaloids were isolated and evaluated for their inhibitory activities, revealing that they were 10-20 times less active compared to more potent derivatives like stemofoline .

1.2 Antimicrobial Activity

Although initial investigations into this compound's antimicrobial properties have shown limited antibacterial and antifungal activities, ongoing research aims to explore its potential when used in combination with other compounds. The isolation of new derivatives and their subsequent evaluation could lead to enhanced efficacy against various pathogens .

Agricultural Applications

2.1 Natural Pesticide

Stemona curtisii, the source of this compound, has been traditionally used as a natural pesticide. The compound has shown effectiveness in controlling pests, making it a candidate for organic farming practices. A study demonstrated the insecticidal properties of extracts containing this compound, suggesting its role in sustainable agriculture .

2.2 Plant Growth Promotion

There is emerging evidence that compounds derived from Stemona curtisii, including this compound, may promote plant growth by enhancing resistance to pests and diseases. This application aligns with the growing interest in biopesticides that are environmentally friendly and reduce reliance on synthetic chemicals .

Analytical Applications

3.1 Quality Control in Herbal Medicine

The development of analytical methods for the quantification of this compound alongside other key compounds from Stemona curtisii is crucial for ensuring quality control in herbal medicines. A validated thin-layer chromatography (TLC) method was established for simultaneous quantification, showing high precision and accuracy (average recoveries of 100.4% for stemocurtisine, 100.2% for this compound) which can be utilized for routine quality assessments .

| Application Area | Details |

|---|---|

| Pharmacology | Acetylcholinesterase inhibition; potential treatment for neurological disorders |

| Agriculture | Natural pesticide; promotes plant growth; sustainable agricultural practices |

| Analytical Chemistry | TLC method developed for quality control; ensures accurate quantification of herbal products |

Case Studies

4.1 Study on Acetylcholinesterase Inhibition

A key study focused on the isolation of this compound from Stemona curtisii and its evaluation as an acetylcholinesterase inhibitor revealed that while it was less active than other derivatives, it still demonstrated potential therapeutic applications . This study emphasizes the need for further exploration into structural modifications to enhance activity.

4.2 Evaluation of Insecticidal Properties

Another significant investigation assessed the insecticidal effects of extracts containing this compound against common agricultural pests. The results indicated effective pest control capabilities, supporting its use as a natural pesticide in organic farming systems .

Propriétés

Formule moléculaire |

C22H31NO6 |

|---|---|

Poids moléculaire |

405.5 g/mol |

Nom IUPAC |

(5Z)-5-[(1R,6S,9R,10R,11R,12S)-6-[(1S)-1-hydroxypropyl]-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]-4-methoxy-3-methylfuran-2-one |

InChI |

InChI=1S/C22H31NO6/c1-5-14(24)13-7-8-15-17-16-11(2)19(20-18(26-4)12(3)21(25)27-20)29-22(16,28-15)9-6-10-23(13)17/h11,13-17,24H,5-10H2,1-4H3/b20-19-/t11-,13-,14-,15+,16+,17-,22+/m0/s1 |

Clé InChI |

WAULTDWQPCNZBI-SBKNPRMJSA-N |

SMILES isomérique |

CC[C@@H]([C@@H]1CC[C@@H]2[C@@H]3N1CCC[C@@]4([C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C)O2)O |

SMILES canonique |

CCC(C1CCC2C3N1CCCC4(C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C)O2)O |

Synonymes |

stemocurtisinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.